molecular formula C7H14O2 B1276947 2-Hydroxymethylcyclohexanol CAS No. 27583-43-3

2-Hydroxymethylcyclohexanol

Cat. No. B1276947
CAS RN: 27583-43-3
M. Wt: 130.18 g/mol
InChI Key: OHWMJHMSUDKMGL-UHFFFAOYSA-N
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Description

The compound of interest, 2-Hydroxymethylcyclohexanol, is a chemical that features in various synthetic pathways and has potential applications in different fields of chemistry. It is a structural motif present in several complex molecules and can be used as an intermediate in the synthesis of various compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, was achieved through a two-step enzymatic asymmetric reduction, starting from a readily available dione . Another study reported the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives using urea catalysis under ultrasound, highlighting a high-yield and environmentally friendly approach . Additionally, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, pseudo-sugars, was achieved from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxymethylcyclohexanol has been confirmed using various spectroscopic techniques. For example, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was characterized by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography, with computational studies corroborating the experimental data . The stereochemistry of perhydro-4,1-benzoxazepin-2-ones, synthesized from cis- and trans-2-Hydroxymethylcyclohexanol, was elucidated using NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2-Hydroxymethylcyclohexanol has been investigated. For instance, the oxidation of β-cyclocitral followed by hydrolysis yielded 2-Hydroxy-2,6,6-trimethylcyclohexanone . The cyclohexane-1,2-dione hydrolase enzyme was shown to cleave a cyclic aliphatic compound, cyclohexane-1,2-dione, to form an aliphatic intermediate, demonstrating the potential for bio-catalytic reactions involving hydroxylated cyclohexane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Hydroxymethylcyclohexanol have been studied to some extent. For example, the thermodynamic properties of 2-methoxycyclohexanol were examined, including its specific heat capacity and standard enthalpy change of combustion . Amphiphilic liquid crystals synthesized from trans-4-alkyl-trans-2-hydroxymethylcyclohexanols exhibited liquid crystalline behavior in the presence of water, indicating the importance of hydroxyl groups in determining physical properties .

Scientific Research Applications

Synthesis of Stereoisomeric Compounds

2-Hydroxymethylcyclohexanol has been utilized in the synthesis of stereoisomeric compounds. Bernáth, Fulop, and Sohár (1987) demonstrated its use in the cyclization with ethyl chloroacetate or ethyl 2-chloropropionate to synthesize stereoisomeric perhydro-4,1-benzoxazepin-2-ones. The configurations and predominant conformation of these compounds were confirmed through NMR spectroscopy (Bernáth, Fulop, & Sohár, 1987).

Liquid Crystal Synthesis

In a study by Tschierske and Zaschke (1988), a selective synthesis method for trans-4-alkyl-trans-2-hydroxymethylcyclohexanols was developed, showcasing its application in forming compounds that exhibit liquid crystalline behavior in the presence of water (Tschierske & Zaschke, 1988).

Preparation of Polyesters and Polyurethanes

Diakoumakos and Mikroyannidis (1994) described the use of a derivative of 2-hydroxymethylcyclohexanol in synthesizing a novel class of polyesters, polyurethanes, and epoxy resins. The study highlighted the improved solubility and thermal stability of these polymers due to the introduction of dicyanomethylene groups in the polymer backbone (Diakoumakos & Mikroyannidis, 1994).

pH-Triggered Conformational Switching

Samoshin et al. (2004) demonstrated the use of trans-2-aminocyclohexanols, derived from 2-hydroxymethylcyclohexanol, for pH-induced conformational switching in crown ethers and podands. Protonation of these compounds leads to significant conformational changes due to intramolecular hydrogen bonding (Samoshin et al., 2004).

Synthesis of α-Hydroxy Ketones

Negi et al. (1993) used 2-hydroxymethylcyclohexanol in the preparation of both enantiomers of an α-hydroxy ketone, a key intermediate for synthesizing bioactive metabolites. They utilized biocatalytic reduction and chemical oxidation, achieving high yields and enantiomeric excess (Negi et al., 1993).

Catalytic Hydrogenation Studies

Chen, Huang, and Chen (1975) investigated the catalytic hydrogenation of 2-hydroxycyclohexanone, closely related to 2-hydroxymethylcyclohexanol, exploring the selectivity of different catalysts in producing cis- and trans-cyclohexane-1,2-diol. Their study provided insights into the hydrogenation selectivity of various catalysts (Chen, Huang, & Chen, 1975).

Safety And Hazards

The safety data sheet for 2-Hydroxymethylcyclohexanol advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(hydroxymethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWMJHMSUDKMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409172
Record name 2-HYDROXYMETHYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethylcyclohexanol

CAS RN

27583-43-3
Record name 2-HYDROXYMETHYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethylcyclohexanol
Reactant of Route 2
2-Hydroxymethylcyclohexanol
Reactant of Route 3
2-Hydroxymethylcyclohexanol
Reactant of Route 4
2-Hydroxymethylcyclohexanol
Reactant of Route 5
2-Hydroxymethylcyclohexanol
Reactant of Route 6
2-Hydroxymethylcyclohexanol

Citations

For This Compound
78
Citations
ÖKJ Kovács, G Schneider, LK Lang, J Apjok - Tetrahedron, 1967 - Elsevier
The partial inversion observed in the acetolysis of cis-2-tosyloxymethylcyclohexyl acetate (VIa), the formation of 2-ethoxy-2-methyl-cis-1,3-dioxadecalin (XVIa) isolated in 71% yield …
Number of citations: 17 www.sciencedirect.com
AT Nielsen - The Journal of Organic Chemistry, 1965 - ACS Publications
… There are a few reports of dilute solution infraredspectra for substitutedsaturated 2hydroxymethyl-l-cyclohexanols; these and values for cis- and ¿rans-2-hydroxymethylcyclohexanol …
Number of citations: 0 pubs.acs.org
AS Dreiding, JA Hartman - Journal of the American Chemical …, 1953 - ACS Publications
… A small amount of 2-hydroxymethylcyclohexanol was … (21%); and 2-hydroxymethylcyclohexanol (V), bp 148-151at 23 … 2- Hydroxymethylcyclohexanol (V).—The reduction of 20 g. (0.15…
Number of citations: 90 pubs.acs.org
LJ Dolby, MJ Schwarz - The Journal of Organic Chemistry, 1965 - ACS Publications
… and analyzed directly,but the acetate mixture from acetolysis in the absence of added potassium acetate afforded a mixture of cis- and íraros-2-hydroxymethylcyclohexanol which we …
Number of citations: 17 pubs.acs.org
LJ Dolby, FA Meneghini, T Koizumi - The Journal of Organic …, 1968 - ACS Publications
… The solvolysis of eis-2-hydroxycyclohexylcarbinyl brosylate yields no ¿rans-2-hydroxymethylcyclohexanol, a compound which would be expected if four-membered-ring oxonium-ion …
Number of citations: 17 pubs.acs.org
LJ Dolby - The Journal of Organic Chemistry, 1962 - ACS Publications
… The higher boiling fraction yielded upon saponification a mixture of ¿rans-2-hydroxymethylcyclohexanol (lb), the 3-oxabicyclo [3.3.1 ]nonan-9-ol (2b), and a new alcohol which is shown …
Number of citations: 41 pubs.acs.org
LJ Dolby, CN Lieske, DR Rosencrantz… - Journal of the …, 1963 - ACS Publications
… and the diacetate of Ğs-2-hydroxymethylcyclohexanol, while in the absence of added acetate … obtained by isolating the ethyl orthoacetate of cis-2hydroxymethylcyclohexanol from the …
Number of citations: 29 pubs.acs.org
H Pines, R Myerholtz Jr, VN Ipatieff - Journal of the American …, 1953 - ACS Publications
2, 2, 4-Trimethyl-4-cyclohexylpentane and 2, 2, 4-trimethyl-4-phenylpentane havebeen prepared from 2, 2, 4-trimethyl-4-(¿>-hydroxypheny 1)-pentane. The stability of 2, 2, 4-trimethyl-4-…
Number of citations: 6 pubs.acs.org
PR Stapp, JC Randall - The Journal of Organic Chemistry, 1970 - ACS Publications
… The reaction leads to a complex mixture of products, but the major constituents are derivatives of frans-2-hydroxymethylcyclohexanol and none of the cis isomer is found. Blomquist1 …
Number of citations: 18 pubs.acs.org
G Bernáth, F Fülöp - Tetrahedron, 1987 - Elsevier
cis - and trans -2-Hydroxymethylcyclohexanol were cyclized with ethyl chloroacetate or ethyl 2-chloropropionate in the presence of sodium hydride to synthesize stereoisomeric …
Number of citations: 6 www.sciencedirect.com

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